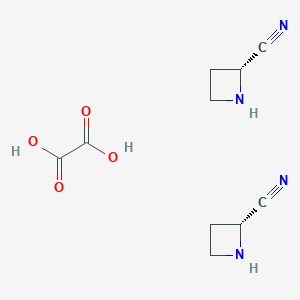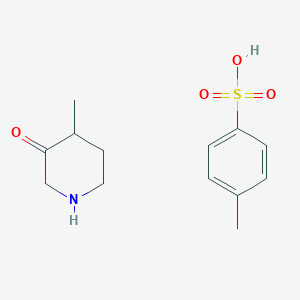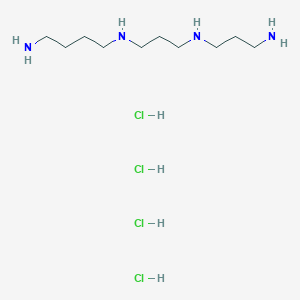
n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl is a chemical compound with the molecular formula C10H30Cl4N4. It is a tetrahydrochloride salt form of a polyamine, which is often used in various scientific research applications due to its unique chemical properties .
Mecanismo De Acción
Target of Action
It is known that spermidine, a biogenic polyamine, interacts with various biological molecules, including dna, rna, and proteins, influencing cellular processes such as growth and proliferation .
Mode of Action
Polyamines like spermidine generally interact with their targets through electrostatic interactions, binding to negatively charged molecules in the cell . This can lead to changes in the structure and function of these molecules, influencing cellular processes.
Biochemical Pathways
These could include pathways related to DNA replication, RNA transcription, protein synthesis, and cell growth and proliferation .
Result of Action
Given the known roles of polyamines like spermidine, it is likely that this compound influences cell growth, proliferation, and possibly differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl typically involves the reaction of butane-1,4-diamine with 3-(3-aminopropylamino)propylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the tetrahydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to polyamine dysregulation.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-Aminopropyl)butane-1,4-diamine
- N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride
- Thermospermine hydrochloride
Uniqueness
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl is unique due to its tetrahydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medical research where aqueous solubility is crucial.
Propiedades
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGASVPFBNPAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


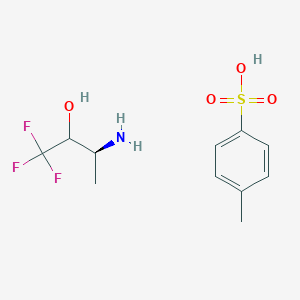

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)


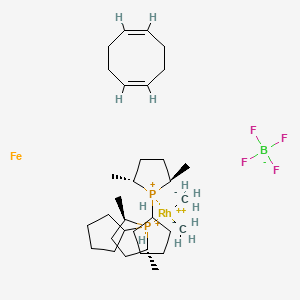

![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
